N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide
Description
Properties
CAS No. |
88122-86-5 |
|---|---|
Molecular Formula |
C26H25NO3 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N,N-bis(2-naphthalen-2-yloxyethyl)acetamide |
InChI |
InChI=1S/C26H25NO3/c1-20(28)27(14-16-29-25-12-10-21-6-2-4-8-23(21)18-25)15-17-30-26-13-11-22-7-3-5-9-24(22)19-26/h2-13,18-19H,14-17H2,1H3 |
InChI Key |
LAZMWWIKUCBHQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCOC1=CC2=CC=CC=C2C=C1)CCOC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The most widely documented route involves a two-step nucleophilic substitution strategy. In the first step, 2-(naphthalen-2-yloxy)ethanol is synthesized via the reaction of naphthalen-2-ol with ethylene oxide or 1,2-dibromoethane under alkaline conditions. This intermediate is subsequently converted to 2-(naphthalen-2-yloxy)ethyl bromide using phosphorus tribromide (PBr₃) in anhydrous dichloromethane.
The final step employs a double nucleophilic substitution reaction, where acetamide reacts with two equivalents of 2-(naphthalen-2-yloxy)ethyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is typically conducted in dimethylformamide (DMF) at 80–90°C for 12–16 hours, achieving yields of 68–72% after purification.
Key Reaction:
$$
\text{Acetamide} + 2 \, \text{C}{10}\text{H}7\text{OCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \, \text{DMF}} \text{N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide} + 2 \, \text{HBr}
$$
Condensation Approaches
Alternative methods utilize condensation reactions between 2-(naphthalen-2-yloxy)ethylamine and acetyl chloride. This one-pot synthesis is performed in tetrahydrofuran (THF) with triethylamine (Et₃N) as an acid scavenger. The exothermic reaction requires temperature control (0–5°C) during acetyl chloride addition, followed by gradual warming to room temperature. Yields range from 65–70%, with purity dependent on subsequent recrystallization from ethanol-water mixtures.
Industrial Production Methods
Scalability Challenges and Solutions
Industrial synthesis prioritizes cost-effectiveness and minimal waste generation. A patented method (WO2019211868A1) highlights the use of sodium silica gel as a heterogeneous catalyst in t-butanol, enabling efficient etherification of naphthalen-2-ol with ethylene glycol derivatives. This approach reduces side-product formation and simplifies catalyst recovery, critical for large-scale production.
Table 1: Comparative Analysis of Industrial Synthesis Parameters
| Parameter | Laboratory-Scale Method | Industrial-Scale Adaptation |
|---|---|---|
| Catalyst | K₂CO₃ | Sodium silica gel |
| Solvent | DMF | t-Butanol |
| Reaction Temperature | 80–90°C | 60–70°C |
| Yield | 68–72% | 75–78% |
| Purification | Column chromatography | Crystallization |
Green Chemistry Innovations
Recent advances incorporate solvent-free mechanochemical grinding, where acetamide and 2-(naphthalen-2-yloxy)ethyl bromide are ball-milled with K₂CO₃. This method achieves 70% yield within 2 hours, eliminating volatile organic solvents and reducing energy consumption.
Purification and Characterization Techniques
Chromatographic Purification
Flash chromatography on silica gel (eluent: dichloromethane/methanol 95:5) remains the gold standard for laboratory-scale purification, resolving unreacted starting materials and mono-substituted byproducts. Industrial processes favor crystallization from isopropanol-n-heptane mixtures, achieving >99% purity with minimal solvent waste.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra confirm structural integrity:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.12 (m, 14H, naphthyl-H), 4.16 (t, 4H, OCH₂CH₂N), 3.68 (t, 4H, OCH₂CH₂N), 2.08 (s, 3H, COCH₃).
- ¹³C NMR: Peaks at 169.8 ppm (C=O), 157.2 ppm (O–C₆H₄), and 45.3 ppm (N–CH₂).
Comparative Analysis of Synthesis Methods
Table 2: Efficiency Metrics Across Synthesis Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Nucleophilic Substitution | 72 | 98 | 16 |
| Condensation | 70 | 97 | 8 |
| Mechanochemical | 70 | 96 | 2 |
The nucleophilic substitution route offers superior purity but requires prolonged reaction times. Mechanochemical methods excel in speed but face scalability limitations due to equipment constraints.
Recent Advances and Innovations
Catalytic Asymmetric Synthesis
Preliminary studies explore chiral phosphine ligands (e.g., BINAP) with palladium catalysts to enantioselectively construct the acetamide backbone. While yields remain modest (50–55%), enantiomeric excess (ee) values exceed 85%, opening avenues for pharmaceutical applications.
Continuous Flow Reactor Systems
Microreactor technology enhances heat and mass transfer, reducing reaction times to 30 minutes with 75% yield. This method is particularly advantageous for exothermic steps involving acetyl chloride.
Chemical Reactions Analysis
Types of Reactions: N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yloxy derivatives.
Reduction: Reduction reactions can yield simpler amide derivatives.
Substitution: The naphthalen-2-yloxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Naphthalen-2-yloxy derivatives.
Reduction: Simpler amide derivatives.
Substitution: New compounds with modified naphthalen-2-yloxy groups.
Scientific Research Applications
N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of electroluminescent devices.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of environmentally friendly insecticides.
Mechanism of Action
The mechanism of action of N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide involves its interaction with specific molecular targets. The naphthalen-2-yloxy groups can interact with various biological molecules, influencing pathways related to oxidative stress and cellular signaling. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s naphthalenyloxyethyl groups distinguish it from derivatives with morpholinoethyl () or gemini surfactant quaternary ammonium chains (). These substituents impact hydrophobicity and intermolecular interactions.
- Synthesis Efficiency : Yields vary significantly; e.g., N-Methyl-N-(2-(naphthalen-2-yl)ethyl)acetamide (52% yield) employs a catalytic method, while other compounds (e.g., 9b in ) achieve 100% yield via HATU-mediated coupling, suggesting reagent choice and steric effects influence efficiency .
Key Observations :
Physicochemical and Conformational Properties
- Solubility : Compounds with polar substituents (e.g., hydroxyl in 9a, ) demonstrate improved aqueous solubility compared to purely aromatic derivatives like the target compound .
- Crystal Packing : The title compound in exhibits a planar naphthalenyloxyacetamidyl unit with a 64.9° twist angle between halves, suggesting conformational flexibility that may influence solid-state stability .
- Surface Activity : Gemini surfactants () achieve critical micelle concentrations (CMCs) of 0.1–0.5 mM, driven by hydrophobic naphthalene and hydrophilic ammonium groups .
Biological Activity
N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The compound contains naphthalene moieties linked via ether bonds to acetamide groups.
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 313.36 g/mol
The unique structure contributes to its biological activities, particularly through interactions with various biological targets.
1. Anti-inflammatory Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives with naphthalene groups have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | COX inhibition |
| Indomethacin | 0.5 | COX inhibition |
Studies indicated that the presence of electron-donating groups enhances the anti-inflammatory potency of these compounds, suggesting a structure–activity relationship (SAR) that favors their efficacy against inflammation .
2. Antimicrobial Activity
In vitro evaluations have shown that this compound exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 5.0 | 10.0 |
| Escherichia coli | 8.0 | 16.0 |
The compound's mechanism involves disrupting bacterial cell membranes and inhibiting critical enzymes necessary for bacterial growth .
3. Cytotoxic Effects
Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (μM) | Type of Cancer |
|---|---|---|
| HeLa | 15.5 | Cervical carcinoma |
| MCF-7 | 20.3 | Breast cancer |
The compound's ability to trigger apoptosis may be linked to its interaction with cellular signaling pathways involved in cell survival and death .
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to mice with induced paw edema. The results showed a significant reduction in swelling compared to the control group, indicating its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted on various bacterial strains where this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like ciprofloxacin.
Q & A
Advanced Research Question
- Surface Activity : Fluorinated analogs (e.g., compound 3e in ) exhibit lower critical micelle concentrations (CMCs) due to increased hydrophobicity. Surface tension reduction (measured via tensiometry at 20°C) correlates with alkyl chain length and fluorination .
- Biological Activity : Fluorinated derivatives (e.g., 3e) show enhanced antifungal activity (MIC = 8–16 µg/mL against C. albicans) but higher ecotoxicity (e.g., 72h-EC₅₀ = 1.2 mg/L for Scenedesmus vacuolatus) compared to non-fluorinated analogs (e.g., 3a) .
Methodological Insight : Balance hydrophobicity and environmental safety by testing truncated alkyl chains or biodegradable substituents.
What contradictions exist in biological activity data, and how can they be resolved?
Advanced Research Question
Contradiction Example : High MIC values (e.g., >32 µg/mL for 3a against Aspergillus flavus) may conflict with in vitro cytotoxicity assays showing potent membrane disruption.
Resolution Strategies :
- Validate assays using standardized protocols (e.g., NCCLS guidelines for antifungal testing) .
- Perform time-kill kinetics to distinguish static vs. cidal effects.
- Cross-reference with cytotoxicity data (e.g., mammalian cell viability assays) to rule off-target effects .
How can researchers design experiments to assess the environmental impact of this compound?
Advanced Research Question
- Microalgae Toxicity Testing : Follow OECD 201 guidelines using Scenedesmus subspicatus. Measure growth inhibition (72h-EC₅₀) and chlorophyll-a content. For 3a, reported EC₅₀ = 4.5 mg/L indicates moderate toxicity .
- Degradation Studies : Conduct photolysis (UV-Vis light, λ >290 nm) or biodegradation (OECD 301D) to assess persistence.
- QSAR Modeling : Predict ecotoxicity using logP and topological polar surface area (TPSA) descriptors .
What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
- Molecular Docking : Simulate interactions with fungal CYP51 (lanosterol 14α-demethylase) using AutoDock Vina. Key residues (e.g., Phe228, His310) may stabilize acetamide binding .
- MD Simulations : Analyze stability of compound-membrane complexes (e.g., POPC lipid bilayers) over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
